molecular formula C18H18ClNOS B048254 Zotepine CAS No. 26615-21-4

Zotepine

Katalognummer: B048254
CAS-Nummer: 26615-21-4
Molekulargewicht: 331.9 g/mol
InChI-Schlüssel: HDOZVRUNCMBHFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Zotepin umfasst mehrere Schritte. Eine übliche Methode beinhaltet die Reaktion von 2-Chloracetophenon mit 4-Chlorthiophenol unter Bildung eines Thioethers. Dieser Zwischenprodukt wird dann mit Morpholin und Schwefel in einer Willgerodt-Kindler-Reaktion behandelt, um nach saurer Hydrolyse des Amid-Zwischenprodukts ein Phenylessigsäurederivat zu ergeben . Eine andere Methode beinhaltet die Verwendung von Homogenisierungs-Sonden-Sonifizierung auf Basis der Filmhydrationsmethode, bei der Zotepin, festes Lipid und Sojalecithin in einer Mischung aus Chloroform und Methanol gelöst werden .

Industrielle Produktionsmethoden: Die industrielle Produktion von Zotepin verwendet häufig Nanomühle-Prozesse, um seine Auflösungseigenschaften und die orale Bioverfügbarkeit zu verbessern. Dies beinhaltet die Verwendung von Medienmühlen mit Stabilisatoren und Mahlmitteln zur Herstellung von Nanosuspensionen . Die Prozessbedingungen werden optimiert, um die Stabilität und Wirksamkeit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Zotepin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: Beinhaltet die Hydroxylierung des aromatischen Rings.

    Reduktion: Für Zotepin nicht häufig berichtet.

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

Schizophrenia Treatment

Zotepine is predominantly used to treat both acute and chronic schizophrenia. It has been available in Germany since 1990 and in Japan since 1982. Clinical trials have shown that this compound is effective in reducing both positive and negative symptoms of schizophrenia, with some studies indicating it may be particularly beneficial for negative symptoms .

  • Efficacy Comparison : In a comparative study involving 15 antipsychotic drugs, this compound demonstrated medium-strong efficacy, comparable to other atypical antipsychotics like olanzapine and risperidone, and more effective than haloperidol and quetiapine .

Bipolar Disorder

Research has also explored this compound's potential use as an antimanic agent in patients experiencing acute bipolar mania. Preliminary results suggest that it may provide relief from manic symptoms, although further studies are necessary to establish its efficacy in this area .

Pharmacokinetics

This compound exhibits a complex pharmacokinetic profile characterized by rapid absorption and high plasma protein binding (approximately 97%). It has a volume of distribution of about 109 L/kg, with peak plasma concentrations occurring between 2 to 4 hours post-administration . The drug's metabolism primarily occurs in the liver, leading to the formation of active metabolites such as northis compound.

Emerging Research: Drug Delivery Systems

Recent advancements in drug delivery systems have shown promise in enhancing the bioavailability of this compound. Notably, self-microemulsifying drug delivery systems (SMEDDS) have been investigated for their ability to improve the solubility and absorption of poorly water-soluble drugs like this compound.

Table: Comparison of Drug Delivery Systems for this compound

Delivery System Bioavailability Improvement Key Findings
Conventional TabletBaselineStandard release properties
SMEDDSUp to 205%Enhanced solubility and sustained release observed in animal models

Case Studies

Several case studies have documented the clinical use of this compound:

  • Case Study 1 : A patient with treatment-resistant schizophrenia showed significant improvement in symptoms after switching from conventional antipsychotics to this compound, with a notable reduction in side effects typically associated with standard treatments .
  • Case Study 2 : In a clinical trial involving patients with acute bipolar mania, this compound was administered alongside mood stabilizers, resulting in rapid stabilization of manic episodes without exacerbating psychotic symptoms .

Safety Profile

This compound is generally well-tolerated compared to typical antipsychotics, exhibiting fewer movement disorder side effects. However, monitoring for potential adverse effects such as sedation and weight gain is essential during treatment .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Zotepine: this compound is unique due to its balanced efficacy in treating both positive and negative symptoms of schizophrenia and its relatively lower incidence of extrapyramidal side effects compared to typical antipsychotics .

Biologische Aktivität

Zotepine is an atypical antipsychotic medication primarily indicated for the treatment of schizophrenia. It has garnered attention due to its unique pharmacological profile and potential efficacy in managing both positive and negative symptoms of the disorder. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, safety, and relevant case studies.

This compound exhibits a multifaceted mechanism of action, primarily functioning as an antagonist at various neurotransmitter receptors:

  • Dopamine Receptors : this compound shows a strong affinity for dopamine D1 and D2 receptors, which is crucial for its antipsychotic effects. It helps in mitigating the dopaminergic overactivity associated with psychotic symptoms .
  • Serotonin Receptors : It also antagonizes several serotonin receptors, including 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7. This serotonergic activity is believed to enhance its efficacy against negative symptoms and cognitive deficits in schizophrenia .
  • Noradrenaline Transporter : this compound inhibits the reuptake of noradrenaline, contributing to its overall therapeutic effects .

Efficacy in Schizophrenia

Several studies have evaluated the efficacy of this compound compared to other antipsychotics. A systematic review included 11 randomized controlled trials (RCTs) with a total of 966 participants:

  • Comparison with Placebo : this compound demonstrated significant improvements in mental state ratings compared to placebo, with a relative risk (RR) indicating a 20% decrease in Brief Psychiatric Rating Scale (BPRS) scores .
  • Comparison with Typical Antipsychotics : Limited data suggested that this compound may be as effective as typical antipsychotics like haloperidol. Notably, it was associated with fewer movement disorders than these older medications .

Table 1: Summary of Efficacy Findings

Study TypeComparatorOutcome MeasureResult
RCTPlaceboBPRS ScoreRR 0.44 (CI 0.3 to 0.7)
RCTTypical DrugsMental State ImprovementRR 0.77 (CI 0.7 to 0.9)
Open-label TrialClozapineWithdrawal RatesHigher withdrawal in this compound group

Safety Profile

The safety profile of this compound has been a subject of investigation, particularly regarding its side effects:

  • Movement Disorders : this compound is associated with a lower incidence of parkinsonian symptoms compared to typical antipsychotics. In clinical trials, patients on this compound reported significantly less severe extrapyramidal symptoms than those treated with haloperidol .
  • Hematological Safety : Research has indicated that this compound does not significantly impact hematological parameters, suggesting a favorable safety profile concerning agranulocytosis risk .

Case Studies and Clinical Trials

A notable study conducted in Taiwan assessed the efficacy and safety of this compound over six weeks:

  • Patients receiving this compound at a dose of 150 mg/day showed comparable efficacy to those on haloperidol at 9 mg/day while experiencing fewer side effects related to movement disorders .

Another study highlighted the pharmacokinetics of this compound, finding that it achieves peak plasma concentrations between 2-4 hours post-administration, which is consistent across various dosages .

Eigenschaften

IUPAC Name

2-(3-chlorobenzo[b][1]benzothiepin-5-yl)oxy-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNOS/c1-20(2)9-10-21-16-11-13-5-3-4-6-17(13)22-18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOZVRUNCMBHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023756
Record name Zotepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

478.4ºC
Record name Zotepine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09225
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Poorly soluble
Record name Zotepine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09225
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Zotepine is a dopamine antagonist that has a high affinity for D1- and D2-like receptors. It presents a strong antagonism for several serotonin receptors, such as 5-HT2a, 5-HT2c, 5-HT6 and 5-HT7. Zotepine activities are also related to the inhibition of noradrenaline reuptake and serotonergic activity. All these effects allow zotepine to improve the negative and cognitive symptoms of schizophrenia.
Record name Zotepine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09225
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

26615-21-4
Record name Zotepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26615-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zotepine [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026615214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zotepine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09225
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zotepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((8-chlorodibenzo[b,f]thiepin-10-yl)oxy)-N,N-dimethylethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOTEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U29O83JAZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

90ºC
Record name Zotepine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09225
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zotepine
Reactant of Route 2
Reactant of Route 2
Zotepine
Reactant of Route 3
Reactant of Route 3
Zotepine
Reactant of Route 4
Reactant of Route 4
Zotepine
Reactant of Route 5
Reactant of Route 5
Zotepine
Reactant of Route 6
Zotepine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.